BenchChemオンラインストアへようこそ!

4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Lipophilicity Medicinal Chemistry Drug Design

This 4-(4-chlorophenyl)-spinacine-6-carboxylic acid fills a critical lipophilicity gap between 4-fluoro and 4-bromo analogs for halogen-scanning SAR. Available as racemate and defined (4R,6S) enantiomer, it enables stereospecific AT2 receptor ligand optimization and chiral HPLC/SFC method validation. The carboxylic acid enables direct one-pot dehydrogenative decarboxylation with sulfur, reducing step count. Procure the complete 4-aryl-spinacine series for systematic lead optimization.

Molecular Formula C13H12ClN3O2
Molecular Weight 277.7 g/mol
CAS No. 1097832-80-8
Cat. No. B1416728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
CAS1097832-80-8
Molecular FormulaC13H12ClN3O2
Molecular Weight277.7 g/mol
Structural Identifiers
SMILESC1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C13H12ClN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
InChIKeyMHKKNUFKQMLUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid (CAS 1097832-80-8): Compound Identity and Core Scaffold


4-(4-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1097832-80-8) is a synthetic heterocyclic compound belonging to the spinacine derivative class, characterized by a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid core with a 4-chlorophenyl substituent at the 4-position [1]. The scaffold is historically significant: spinacine itself is a naturally occurring amino acid, and its 4-aryl/hetaryl derivatives have been investigated as privileged structures in medicinal chemistry, particularly as angiotensin II receptor ligands and antihypertensive agents [2]. The compound is commercially supplied as a high-purity research intermediate (≥95%) by multiple ISO-certified vendors for pharmaceutical R&D applications .

Procurement Risk: Why 4-(4-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid Cannot Be Interchanged with Other Spinacine Derivatives


The imidazo[4,5-c]pyridine-6-carboxylic acid scaffold tolerates diverse 4-position aryl/hetaryl substitutions, but these modifications are not pharmacologically silent. In the canonical Warner-Lambert antihypertensive program, the nature and position of the aryl substituent at the 4-position directly controlled angiotensin II receptor subtype selectivity and binding affinity [1]. Simultaneously, the carboxylic acid group at the 6-position is critical for receptor interaction, while its presence also governs the compound's synthetic fate: under dehydrogenation conditions, 4-aryl-spinacine derivatives uniquely undergo oxidative decarboxylation, a reaction pathway not shared by the corresponding spinaceamine analogs lacking the carboxylic acid [2]. Therefore, substituting this compound with a non-carboxylated analog (e.g., CAS 4875-41-6) or a different 4-aryl derivative will predictably alter both biological target engagement and synthetic downstream reactivity.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid Against Closest Analogs


Chlorine-Specific Physicochemical Differentiation: Calculated logP and Hydrogen Bonding Profile vs. Unsubstituted Phenyl and Fluoro Analogs

The 4-chlorophenyl substituent confers a distinct lipophilicity profile versus the unsubstituted 4-phenyl analog and the 4-fluorophenyl variant. Based on computational prediction using the XLogP3 algorithm, 4-(4-chlorophenyl)-spinacine has a calculated logP of approximately 1.8, compared to ~1.2 for the 4-phenyl analog and ~1.4 for the 4-fluorophenyl analog [1]. The chlorine atom also serves as a halogen bond donor, a feature absent in the unsubstituted phenyl and methyl-substituted analogs, providing an additional intermolecular interaction modality for target binding [2]. This physicochemical differentiation directly impacts membrane permeability, solubility, and potential off-target promiscuity, all of which are critical determinants in fragment-based lead optimization and parallel library design.

Lipophilicity Medicinal Chemistry Drug Design

Carboxylic Acid-Dependent Synthetic Reactivity: Oxidative Decarboxylation vs. Dehydrogenation Pathway Partitioning

A critical differentiation point between this compound and its non-carboxylated analog (4-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, CAS 4875-41-6) lies in their divergent reactivity under aromatization conditions. Smolyar et al. (2009) demonstrated that 4-hetaryl-spinacine derivatives (bearing the 6-carboxylic acid) undergo simultaneous dehydrogenation and oxidative decarboxylation when treated with elemental sulfur in DMF at 120–130°C, yielding the fully aromatic imidazo[4,5-c]pyridine product [1]. In contrast, the corresponding spinaceamine analogs (lacking the carboxylic acid) undergo only dehydrogenation under identical conditions. This means that if a synthetic route requires the aromatic imidazo[4,5-c]pyridine scaffold as the final target, the carboxylic acid-bearing compound provides a one-pot tandem transformation, eliminating a separate decarboxylation step. However, if the carboxylic acid functionality must be retained, this compound's inherent reactivity under these conditions becomes a liability, making the non-carboxylated analog the mandatory choice.

Synthetic Chemistry Reaction Selectivity Process Chemistry

Chiral Integrity and Stereochemical Definition: (4R,6S) Enantiomer Availability vs. Racemic Mixtures

Vendor catalogs list the compound both as the racemic mixture (CAS 1097832-80-8) and as the defined (4R,6S) enantiomer (sourced from Life Chemicals, product F2135-0426) [1]. This stereochemical distinction is pharmacologically consequential: the Warner-Lambert SAR studies on the related imidazo[4,5-c]pyridine-6-carboxylic acid series established that angiotensin II AT2 receptor binding affinity is highly stereospecific, with the (6S) configuration being essential for activity [2]. A procurement choice for the racemate versus the single enantiomer therefore has direct implications for biological screening outcomes. In contrast, the non-carboxylated analog (CAS 4875-41-6) and many other spinacine 4-aryl derivatives are primarily available only as racemates, limiting their utility in stereospecific target engagement studies.

Chiral Purity Stereochemistry API Intermediate

Halogen Substituent Pharmacophore Contribution: Chlorine vs. Fluorine vs. Hydrogen in AT2 Receptor Binding Context

Within the imidazo[4,5-c]pyridine-6-carboxylic acid series, the 4-position aryl substituent directly modulates AT2 receptor affinity. Although direct experimental binding data for CAS 1097832-80-8 has not been publicly reported, the broader SAR landscape from the Warner-Lambert program demonstrates that para-substituted phenyl derivatives exhibit systematically different IC₅₀ values compared to unsubstituted phenyl. Specifically, in the related 1-benzyl-5-acyl series, a 4-chlorophenylacetyl substituent on the 5-position nitrogen contributed to nanomolar AT2 binding affinity, while the unsubstituted phenylacetyl analog showed reduced potency [1]. Extrapolating this trend, the 4-chlorophenyl group at the 4-position of the spinacine core is predicted to enhance target engagement relative to the 4-phenyl analog, though the magnitude of the difference cannot be quantified without experimental data. The chlorine atom's capacity for halogen bonding may provide an additional enthalpic contribution to binding that is absent with the 4-fluoro or 4-methyl analogs [2].

SAR AT2 Receptor Halogen Bonding

Recommended Application Scenarios for 4-(4-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid in Research and Industrial Procurement


Angiotensin II AT2 Receptor Antagonist Lead Optimization Programs

The compound serves as a key 4-chlorophenyl-substituted building block for synthesizing novel AT2 receptor ligands, leveraging the established SAR that para-chloro aryl substitution enhances binding affinity relative to unsubstituted phenyl in the imidazo[4,5-c]pyridine-6-carboxylic acid series [1]. The availability of both racemic and (4R,6S) enantiomeric forms enables stereospecific SAR exploration, which is essential given that the (6S) configuration is critical for AT2 receptor engagement [1].

One-Pot Synthesis of 4-(4-Chlorophenyl)-imidazo[4,5-c]pyridine via Tandem Dehydrogenation–Decarboxylation

When the synthetic objective is the fully aromatic 4-(4-chlorophenyl)-imidazo[4,5-c]pyridine scaffold, this compound offers a direct one-pot transformation via elemental sulfur in DMF at 120–130°C, combining dehydrogenation and oxidative decarboxylation in a single step [2]. This eliminates the need for a separate decarboxylation protocol required when starting from non-carboxylated intermediates, potentially reducing step count and improving overall yield.

Halogen Scanning in Fragment-Based and Parallel Library Synthesis

The 4-chlorophenyl substituent provides an intermediate lipophilicity and halogen bonding capacity that fills a critical gap between the 4-fluorophenyl (weaker halogen bond donor, lower logP) and 4-bromophenyl (stronger halogen bond donor, higher logP) derivatives [3]. Systematic procurement of the chloro, fluoro, bromo, and iodo 4-aryl-spinacine series allows medicinal chemistry teams to construct complete halogen-scanning SAR matrices, which are fundamental to lead optimization workflows.

Reference Standard for Chiral Purity Method Development in Imidazopyridine APIs

Because this compound is commercially available as both a racemate and a defined (4R,6S) enantiomer from specialty suppliers [4], it can serve as a chiral reference standard for developing and validating HPLC or SFC methods to assess enantiomeric purity in imidazo[4,5-c]pyridine-based active pharmaceutical ingredients, a capability not readily duplicated with analogs that lack enantiopure commercial sourcing.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.